2-(4-Bromophenyl)-3'-iodoacetophenone
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Overview
Description
2-(4-Bromophenyl)-3’-iodoacetophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of both bromine and iodine atoms attached to a phenyl ring and an acetophenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-3’-iodoacetophenone typically involves the use of Suzuki-Miyaura coupling reactions. This method is widely used for forming carbon-carbon bonds between two different aromatic rings. The reaction involves the coupling of 4-bromophenylboronic acid with 3’-iodoacetophenone in the presence of a palladium catalyst and a base . The reaction conditions generally include:
Catalyst: Palladium(II) acetate or palladium(0) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
Industrial production of 2-(4-Bromophenyl)-3’-iodoacetophenone may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-3’-iodoacetophenone can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The acetophenone moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carbonyl group in the acetophenone can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Oxidation: Potassium permanganate or chromium trioxide for oxidizing the acetophenone group.
Reduction: Sodium borohydride or lithium aluminum hydride for reducing the carbonyl group.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine or iodine atoms.
Oxidation: Formation of carboxylic acids or other oxidized products.
Reduction: Formation of alcohols from the reduction of the carbonyl group.
Scientific Research Applications
2-(4-Bromophenyl)-3’-iodoacetophenone has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its unique structure and reactivity.
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-3’-iodoacetophenone depends on its specific application. In organic synthesis, it acts as a building block for forming more complex molecules. In biological systems, its mechanism may involve interactions with cellular targets, leading to various biological effects. The exact molecular targets and pathways involved can vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Another bromine-containing aromatic compound with different functional groups and reactivity.
4-Bromophenyl 4-bromobenzoate: A compound with similar bromine substitution but different structural features.
Uniqueness
2-(4-Bromophenyl)-3’-iodoacetophenone is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns. This dual halogenation allows for versatile chemical modifications and applications in various fields.
Properties
IUPAC Name |
2-(4-bromophenyl)-1-(3-iodophenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrIO/c15-12-6-4-10(5-7-12)8-14(17)11-2-1-3-13(16)9-11/h1-7,9H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCNVZVJEFHPOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)CC2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrIO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642296 |
Source
|
Record name | 2-(4-Bromophenyl)-1-(3-iodophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90642296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898783-96-5 |
Source
|
Record name | Ethanone, 2-(4-bromophenyl)-1-(3-iodophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898783-96-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Bromophenyl)-1-(3-iodophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90642296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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